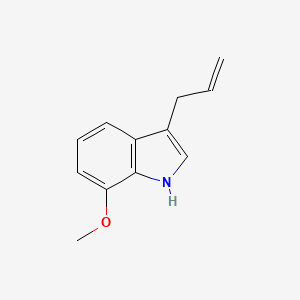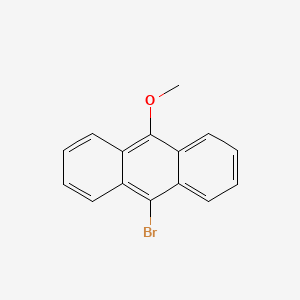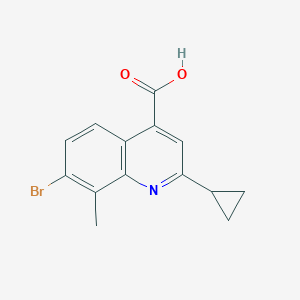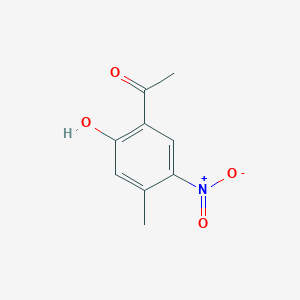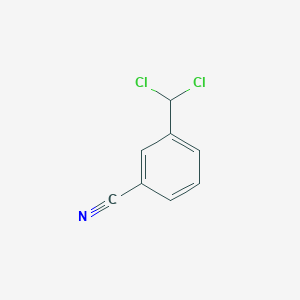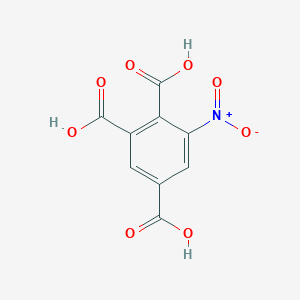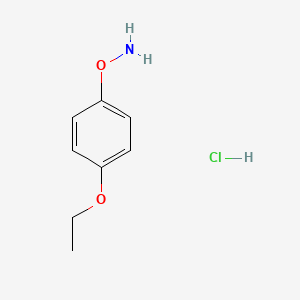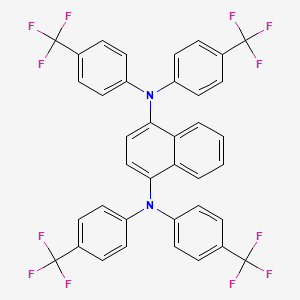
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is an organic compound characterized by the presence of trifluoromethyl groups attached to a naphthalene-1,4-diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine typically involves the reaction of naphthalene-1,4-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.
作用機序
The mechanism by which N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactivity.
特性
分子式 |
C38H22F12N2 |
|---|---|
分子量 |
734.6 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N-tetrakis[4-(trifluoromethyl)phenyl]naphthalene-1,4-diamine |
InChI |
InChI=1S/C38H22F12N2/c39-35(40,41)23-5-13-27(14-6-23)51(28-15-7-24(8-16-28)36(42,43)44)33-21-22-34(32-4-2-1-3-31(32)33)52(29-17-9-25(10-18-29)37(45,46)47)30-19-11-26(12-20-30)38(48,49)50/h1-22H |
InChIキー |
BZLOBWRSTZNHLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)N(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


